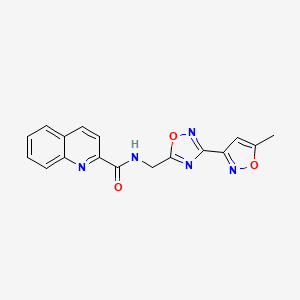![molecular formula C21H27ClF3N5O3S B2572317 4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine CAS No. 2097938-04-8](/img/structure/B2572317.png)
4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule with several functional groups. It contains a bipiperidine core, which is a type of nitrogen-containing ring structure, and has several other groups attached to it, including a trifluoromethyl group, a chloro group, and an imidazole ring .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of several different functional groups. The bipiperidine core provides a rigid, cyclic structure, while the various substituents add complexity and functionality .Physical And Chemical Properties Analysis
This compound likely has unique physical and chemical properties due to its complex structure and the presence of several different functional groups. For example, the trifluoromethyl group could potentially make the compound more lipophilic, or fat-soluble, which could affect its behavior in biological systems .Applications De Recherche Scientifique
Synthesis and Reactivity
Compounds with pyridine, trifluoromethyl, sulfonamide, and bipiperidine motifs are often synthesized for their unique chemical properties and reactivity. For instance, sulfonamides serve as novel terminators of cationic cyclisations, indicating their utility in synthesizing complex polycyclic systems (Haskins & Knight, 2002). This suggests that our compound of interest could be involved in similar synthetic routes, contributing to the development of novel chemical entities with potential biological or material applications.
Material Science Applications
The incorporation of pyridine and sulfone moieties, as seen in fluorinated polyamides, demonstrates significant material science applications, including the production of polymers with low dielectric constants, high thermal stability, and excellent mechanical properties (Liu et al., 2013). These properties are crucial for developing advanced materials for electronics, aerospace, and automotive industries, suggesting that our compound could find applications in these areas.
Biological Applications
Compounds containing imidazole, sulfonamide, and bipiperidine fragments have been investigated for their biological activities. For example, new heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activities (Azab, Youssef, & El-Bordany, 2013). This highlights the potential of the compound for developing new antibacterial agents, contributing to the ongoing fight against antibiotic-resistant bacteria.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-[1-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]piperidin-4-yl]oxy-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClF3N5O3S/c1-14-27-19(13-28(14)2)34(31,32)30-9-3-16(4-10-30)29-7-5-17(6-8-29)33-20-18(22)11-15(12-26-20)21(23,24)25/h11-13,16-17H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDQXTYUDUVBOMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)N3CCC(CC3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClF3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
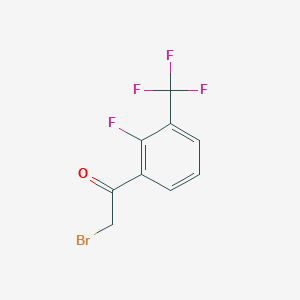
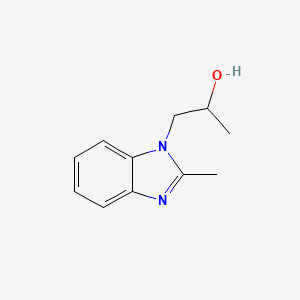

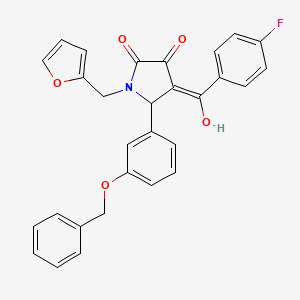
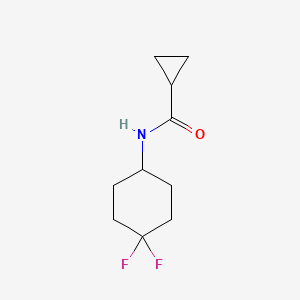

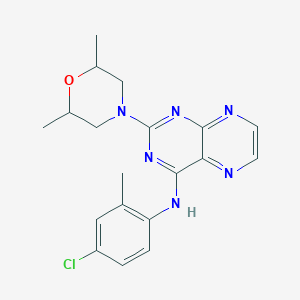

![(2Z)-4-[(2-ethoxyphenyl)amino]-4-oxobut-2-enoic acid](/img/structure/B2572249.png)
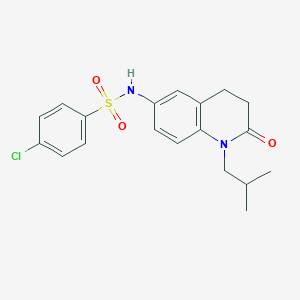
![3-(1,3-benzodioxol-5-yl)-3-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B2572251.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2572254.png)
